molecular formula C12H5Cl3O2 B167082 1,2,4-Trichlorodibenzo-P-dioxin CAS No. 39227-58-2

1,2,4-Trichlorodibenzo-P-dioxin

Cat. No. B167082
CAS RN: 39227-58-2
M. Wt: 287.5 g/mol
InChI Key: HRVUKLBFRPWXPJ-UHFFFAOYSA-N
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Description

1,2,4-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Synthesis Analysis

The synthesis of chlorinated dibenzo-p-dioxins is a complex process. A general synthesis method has been utilized to produce a series of mixed polybrominated/polychlorinated dibenzo-p-dioxins (PXDDs) . Another study mentioned the synthesis of 1,2,3,4-tetrachloro-7-fluorodibenzo-p-dioxin via condensation of 4-fluorocatechol and pentachloronitrobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C12H5Cl3O2 . The InChI string is InChI=1S/C12H5Cl3O2/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H . The Canonical SMILES is C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl .


Chemical Reactions Analysis

The aerobic bacterial transformation and biodegradation of dioxins have been studied . An anaerobic enrichment culture reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) almost exclusively at peripheral positions forming the main products 1,3-dichloro-(DiCDD) and 2-monochlorodibenzo-p-dioxin (MCDD) from 1,2,4-TrCDD and 2,3-DiCDD from 1,2,3-TrCDD .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 287.5 g/mol .

Scientific Research Applications

Reductive Dechlorination in Environmental Remediation

Anaerobic reductive dechlorination is a process observed in estuarine sediments where 1,2,4-trichlorodibenzo-p-dioxin (1,2,4-TrCDD) undergoes dechlorination, potentially aiding in environmental remediation efforts. Under various conditions such as methanogenic, sulfate-reducing, and iron-reducing, 1,2,4-TrCDD is dechlorinated to less chlorinated congeners, indicating its breakdown and potential for reducing pollution in contaminated sediments (Vargas, Fennell, & Häggblom, 2001).

Enrichment of Dioxin-Dehalogenating Species

The ability of certain bacterial cultures to dechlorinate 1,2,4-TrCDD has been leveraged to enrich dioxin-dechlorinating species like Dehalococcoides. This biotechnological approach enables the enhancement of dioxin dechlorination rates and could be instrumental in bioremediation strategies aimed at detoxifying environments contaminated with dioxins (Bunge, Wagner, Fischer, Andreesen, & Lechner, 2008).

Insights into Dechlorination Pathways

Understanding the specific pathways of dioxin dechlorination is critical for improving remediation strategies. Research has illuminated the regiospecific dechlorination pathways in sediments contaminated with polychlorinated dibenzo-p-dioxins (PCDDs), highlighting the complex interactions and processes involved in the natural attenuation of these persistent pollutants (Bunge, Ballerstedt, & Lechner, 2001).

Microbial Dehalogenation and Carbon Isotope Fractionation

Microbial communities play a crucial role in the dehalogenation of chlorinated dioxins. Studies have not only confirmed the dehalogenation capabilities of mixed cultures containing species like Dehalococcoides but have also observed carbon isotope fractionation during the process. This phenomenon offers a potential method for monitoring the environmental fate of dioxins using compound-specific stable isotope analyses, providing a novel approach for assessing the effectiveness of bioremediation interventions (Ewald, Wagner, Nijenhuis, Richnow, & Lechner, 2007).

Mechanisms of Dioxin Degradation

Investigating the mechanisms of dioxin degradation under different conditions is fundamental for developing effective detoxification technologies. Mechanochemical treatments involving milling with calcium oxide, for instance, have shown promising results in degrading model dioxin compounds, with nearly 100% dechlorination efficiency. Understanding these mechanisms further enhances the ability to mitigate the environmental impact of dioxins through innovative technological solutions (Nomura, Nakai, & Hosomi, 2005).

Mechanism of Action

Target of Action

1,2,4-Trichlorodibenzo-P-dioxin primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The compound’s action affects two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are involved in the aerobic bacterial degradation of dioxins . The chlorine substitution patterns on the dioxin ring influence the dynamics of dioxin transformation .

Pharmacokinetics

It’s known that the compound is a persistent organic pollutant (pop), indicating that it has a long environmental half-life and can bioaccumulate .

Result of Action

The activation of the CYP1A1 gene and other xenobiotic metabolizing enzymes leads to the mediation of the biochemical and toxic effects of halogenated aromatic hydrocarbons . This can result in various cellular changes, potentially leading to toxic effects.

Action Environment

This compound is a by-product from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. The compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .

Safety and Hazards

1,2,4-Trichlorodibenzo-P-dioxin is a persistent organic pollutant (POP), and its production is regulated in most areas due to its potential environmental impact . It’s important to prevent it from entering sewers, surface, or groundwater .

Future Directions

The future directions for research on 1,2,4-Trichlorodibenzo-P-dioxin could include further studies on its biodegradation, its impact on the environment, and methods for its safe disposal. There is also a need for more research on its potential health effects .

properties

IUPAC Name

1,2,4-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVUKLBFRPWXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192489
Record name 1,2,4-Trichlorodibenzo-1,4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39227-58-2
Record name 1,2,4-Trichlorodibenzo[b,e][1,4]dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39227-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trichlorodibenzo-1,4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trichlorodibenzo-1,4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N788AO107G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can microorganisms remove chlorine atoms from 1,2,4-TrCDD?

A: Yes, anaerobic microorganisms, particularly a species from the genus Dehalococcoides, have demonstrated the ability to dechlorinate 1,2,4-TrCDD. [, ] This dechlorination process is a type of reductive dehalogenation, where the microorganism utilizes the chlorinated compound as an electron acceptor for respiration. []

Q2: What are the products of microbial dechlorination of 1,2,4-TrCDD?

A: Research has shown that 1,2,4-TrCDD can be dechlorinated to less chlorinated congeners, including 1,3-dichlorodibenzo-p-dioxin and 2,3-dichlorodibenzo-p-dioxin, and even to 2-monochlorodibenzo-p-dioxin. [, ] The specific dechlorination pathway and end products can vary depending on the microbial community and environmental conditions.

Q3: Can the dechlorination of 1,2,4-TrCDD be enhanced in the environment?

A: Research suggests that the addition of certain halogenated co-amendments, like 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) or 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), can stimulate the dechlorination of 1,2,4-TrCDD in sediment. [] This stimulation is thought to be due to the co-amendments promoting the growth of dechlorinating bacteria.

Q4: Is there a specific microorganism known for its ability to dechlorinate 1,2,4-TrCDD?

A: Dehalococcoides mccartyi strain DCMB5, originally isolated from dioxin-polluted river sediment, has shown a remarkable ability to dechlorinate a range of chlorinated compounds, including 1,2,4-TrCDD. [] This strain utilizes 1,2,4-TrCDD as an electron acceptor for growth, indicating its potential role in the bioremediation of this contaminant.

Q5: Are there any challenges in using microorganisms for 1,2,4-TrCDD dechlorination?

A: While promising, the use of microorganisms for bioremediation faces challenges. For example, other microorganisms present in the environment might outcompete the dechlorinating bacteria. [] Additionally, the optimal conditions for dechlorination may not always be easy to achieve in natural environments.

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